molecular formula C9H8BrIO2 B12330292 Benzenepropanoic acid, 4-bromo-2-iodo-

Benzenepropanoic acid, 4-bromo-2-iodo-

Cat. No.: B12330292
M. Wt: 354.97 g/mol
InChI Key: FOXHYZXIEMSWQL-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-bromo-2-iodo- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with bromine and iodine atoms, along with a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-bromo-2-iodo- typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes bromination and iodination. The process may involve the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-bromo-2-iodo- can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromine and iodine substituents can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenepropanoic acid derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Benzenepropanoic acid, 4-bromo-2-iodo- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzenepropanoic acid, 4-bromo-2-iodo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 4-bromo-2-chloro-
  • Benzenepropanoic acid, 4-iodo-2-chloro-
  • Benzenepropanoic acid, 4-bromo-2-fluoro-

Uniqueness

Benzenepropanoic acid, 4-bromo-2-iodo- is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties compared to similar compounds

Properties

Molecular Formula

C9H8BrIO2

Molecular Weight

354.97 g/mol

IUPAC Name

3-(4-bromo-2-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8BrIO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

FOXHYZXIEMSWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)I)CCC(=O)O

Origin of Product

United States

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